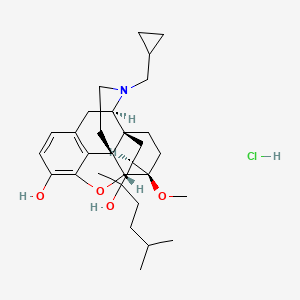
Reckitt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reckitt is a well-known name in the field of consumer goods, particularly in health, hygiene, and home products. it appears there might be some confusion regarding “this compound” as a chemical compound. This compound is actually the name of a company, this compound Benckiser Group plc, which produces various chemical products and pharmaceuticals. For the purpose of this article, I will focus on one of this compound’s notable products, ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ibuprofen is synthesized through a multi-step process. One common method is the Boot process, which involves the following steps:
Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of an aluminum chloride catalyst to form 4-isobutylacetophenone.
Darzens Reaction: The 4-isobutylacetophenone undergoes a Darzens reaction with ethyl chloroacetate to form an epoxide intermediate.
Hydrolysis and Decarboxylation: The epoxide is hydrolyzed and decarboxylated to yield ibuprofen.
Industrial Production Methods
Industrial production of ibuprofen typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ibuprofen undergoes several types of chemical reactions, including:
Oxidation: Ibuprofen can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert ibuprofen to its corresponding alcohol.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Alcohol derivatives of ibuprofen.
Substitution: Halogenated ibuprofen derivatives.
Wissenschaftliche Forschungsanwendungen
Ibuprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of NSAIDs and their synthesis.
Biology: Studied for its effects on cellular processes and inflammation.
Medicine: Widely used for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Used in the formulation of various pharmaceutical products.
Wirkmechanismus
Ibuprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspirin: Another NSAID that inhibits COX but has a different chemical structure.
Naproxen: Similar to ibuprofen in its mechanism of action but has a longer half-life.
Diclofenac: A more potent NSAID with a different chemical structure.
Uniqueness
Ibuprofen is unique in its balance of efficacy, safety, and tolerability. It is widely used due to its effectiveness in treating mild to moderate pain and inflammation with relatively few side effects compared to other NSAIDs.
Eigenschaften
CAS-Nummer |
53056-01-2 |
|---|---|
Molekularformel |
C30H44ClNO4 |
Molekulargewicht |
518.1 g/mol |
IUPAC-Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C30H43NO4.ClH/c1-18(2)9-10-27(3,33)22-16-28-11-12-30(22,34-4)26-29(28)13-14-31(17-19-5-6-19)23(28)15-20-7-8-21(32)25(35-26)24(20)29;/h7-8,18-19,22-23,26,32-33H,5-6,9-17H2,1-4H3;1H/t22-,23-,26-,27?,28-,29+,30-;/m1./s1 |
InChI-Schlüssel |
VQJMAIZOEPPELO-KYGIZGOZSA-N |
Isomerische SMILES |
CC(C)CCC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Kanonische SMILES |
CC(C)CCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


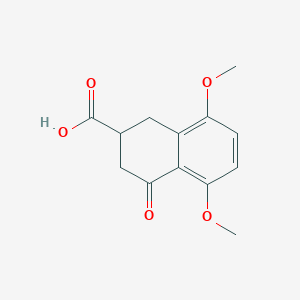



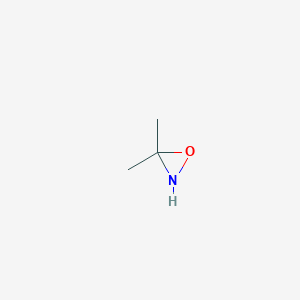

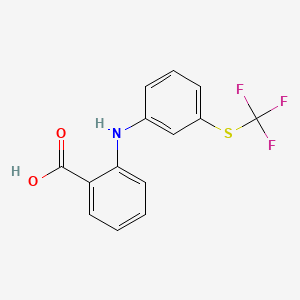

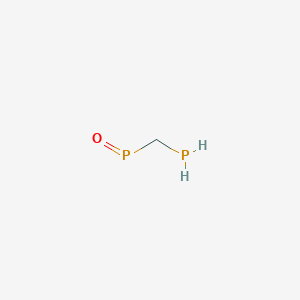
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
